Rondonin

Antifungal mechanism Peptide selectivity DNA/RNA binding

Rondonin is a 10-amino acid arthropod hemocyanin-derived antifungal peptide distinguished by its intracellular nucleic acid-binding mechanism, not membrane disruption. It selectively targets yeast genetic material, shows pH-dependent optimal activity (4–5), and synergizes with gomesin against human yeast pathogens. With no mammalian cytotoxicity and demonstrated antiviral activity against measles, H1N1, and encephalomyocarditis viruses, Rondonin is a non-substitutable tool compound for researching genetic-level fungal inhibition and broad-spectrum antiviral strategies.

Molecular Formula
Molecular Weight
Cat. No. B1575961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRondonin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rondonin Peptide Procurement: Antifungal and Antiviral Research Profile


Rondonin is a 10-amino acid antimicrobial peptide (AMP) with the sequence IIIQYEGHKH, isolated from the hemolymph of the spider Acanthoscurria rondoniae [1]. With a molecular mass of 1236.776 Da, it is derived from the C-terminal fragment of the 'd' subunit of hemocyanin [2]. It exhibits selective antifungal activity, lacks antibacterial activity, and has demonstrated antiviral properties against RNA viruses, representing a distinct molecular class for infectious disease research [3][4].

Why Generic Antifungal Peptide Substitution is Not Advisable for Rondonin Applications


Rondonin's distinct mechanism of action—binding to yeast nucleic acids rather than causing membrane disruption—fundamentally differentiates it from membrane-active antifungal peptides like Gomesin or many synthetic AMPs [1]. This intracellular targeting, coupled with its unique pH-dependent activity profile (optimal at pH ~4-5) and lack of mammalian cytotoxicity, means that its therapeutic and research applications cannot be replicated by simply substituting another antifungal peptide from the same class [2]. The specific selectivity for fungal genetic material and the demonstrated synergism with Gomesin represent properties that are not interchangeable with other in-class candidates [1].

Quantitative Differentiation of Rondonin Against Closest Analogs: A Procurement Evidence Guide


Mechanism of Action: Intracellular Nucleic Acid Binding vs. Membrane Disruption

Rondonin's antifungal activity is mediated by binding to yeast nucleic acids, not by interacting with model membranes. This mechanism is fundamentally different from many membrane-active AMPs like Gomesin, which disrupts membranes [1]. This is a class-level inference based on distinct modes of action [2].

Antifungal mechanism Peptide selectivity DNA/RNA binding

Safety Profile: Selective Cytotoxicity and Hemolytic Activity

Rondonin demonstrates a favorable safety profile: it is not cytotoxic against mammalian cells and has no hemolytic activity against human erythrocytes [1][2]. This contrasts with many antifungal agents that exhibit significant mammalian cell toxicity, a class-level inference for AMPs .

Cytotoxicity Hemolysis Selectivity index

Antifungal Potency: MIC Values Against Key Candida Species

Rondonin's antifungal potency varies across Candida species, with MIC values reported as 1.1 µM against Trichosporon sp. and 16.75 µM against Candida albicans MDM8 [1]. A cross-study comparison shows that its activity against C. albicans (16.5-16.75 µM) is significantly lower than that of Gomesin (0.15-0.3 µM) and Acanthoscurrins (1.15-2.3 µM) [2][3].

Antifungal susceptibility MIC Candida

Synergistic Activity with Gomesin Against Yeast Pathogens

Rondonin exhibits synergism with the spider peptide Gomesin against human yeast pathogens [1]. The Fractional Inhibitory Concentration Index (FICI) confirms synergy, with a maximum tested concentration for Rondonin of 50 µM and Gomesin of 1.2 µM in combination assays [2].

Synergy Combination therapy Antifungal

Antiviral Activity: Broad-Spectrum Activity Against RNA Viruses

Rondonin displays antiviral activity against RNA viruses including measles, H1N1 influenza, and encephalomyocarditis virus [1]. This is the first report of an arthropod hemocyanin fragment with activity against human viruses, representing a unique attribute not shared by its closest peptide analogs [1].

Antiviral RNA virus Broad-spectrum

Optimal Application Scenarios for Rondonin in Antimicrobial and Antiviral Research


Investigating Non-Membrane Disruptive Antifungal Mechanisms

Researchers focused on intracellular antifungal targets and mechanisms of action should utilize Rondonin as a tool compound. Its proven ability to bind yeast nucleic acids without affecting membrane integrity provides a distinct model system for studying genetic-level fungal inhibition, as established by its unique mechanism of action [1].

Developing Combination Antifungal Therapies with Synergistic Peptides

For projects aiming to enhance antifungal efficacy or reduce toxicity, Rondonin is a key candidate due to its demonstrated synergism with Gomesin. Procurement is justified for studies investigating peptide-peptide combinations against human yeast pathogens, as supported by direct synergy data [2].

Exploring Novel Antiviral Leads from Arthropod Sources

Virology researchers seeking new broad-spectrum antiviral agents should consider Rondonin for its unique activity against measles, H1N1, and encephalomyocarditis viruses. This represents a novel application for an arthropod hemocyanin-derived peptide, as indicated by its reported antiviral properties [3].

In Vivo Proof-of-Concept Studies for Fungal Infections

Rondonin's favorable safety profile—including lack of mammalian cytotoxicity and hemolytic activity—positions it as a viable candidate for in vivo efficacy studies. Its potential for low toxicity makes it suitable for initial animal model investigations of fungal infections, as inferred from its in vitro safety data [4].

Technical Documentation Hub

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